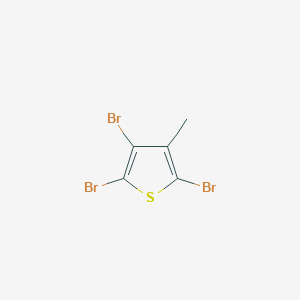

2,3,5-Tribromo-4-methylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLNXOZXOZCNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987214 | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-13-0 | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67869-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-tribromo-4-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tribromo-4-methylthiophene is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Its chemical structure, featuring three bromine atoms and a methyl group on the thiophene core, makes it a versatile intermediate in organic synthesis. The bromine substituents enhance the reactivity of the molecule, particularly in cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential applications of this compound.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature.[2] It is soluble in common organic solvents such as benzene, methanol, and dichloromethane.[2] The compound is relatively stable at high temperatures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Br₃S | [1][3] |

| Molecular Weight | 334.85 g/mol | [1][3] |

| CAS Number | 67869-13-0 | [1][3] |

| Appearance | White or colorless to yellow to orange powder to lump to clear liquid | [1][4] |

| Melting Point | 31 °C | [1] |

| Purity | >97.0% (GC) | [4] |

| Storage Conditions | Refrigerated (0-10°C), Light Sensitive, Heat Sensitive | [4] |

Synthesis

Proposed Experimental Protocol: Bromination of 4-methylthiophene

Disclaimer: This is a proposed protocol based on the synthesis of a related compound and should be optimized for safety and efficiency.

Materials:

-

4-methylthiophene

-

Bromine

-

Chloroform (or another suitable inert solvent)

-

Copper bromide (optional, as a catalyst)

-

Sodium hydroxide solution (e.g., 0.05 M in ethanol)

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve 4-methylthiophene and a catalytic amount of copper bromide in chloroform in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser.

-

Cool the mixture to -5°C using an appropriate cooling bath.

-

Slowly add bromine dropwise to the stirred reaction mixture, maintaining the temperature at -5°C.

-

After the addition of bromine is complete, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench any unreacted bromine by the dropwise addition of a sodium hydroxide solution.

-

Wash the reaction mixture with water in a separatory funnel.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

Caption: Proposed experimental workflow for the synthesis of this compound.

Spectroscopic Data

Chemical Reactivity and Applications

This compound is primarily utilized as a synthetic intermediate. The presence of three bromine atoms provides multiple reactive sites for further functionalization, most notably through cross-coupling reactions.

Cross-Coupling Reactions

The bromine atoms on the thiophene ring can be readily substituted using various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.[1]

References

An In-depth Technical Guide to the Synthesis of 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for 2,3,5-tribromo-4-methylthiophene, a key intermediate in the development of various pharmaceuticals and advanced materials. The synthesis involves a multi-step process commencing with the regioselective bromination of 4-methylthiophene. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this versatile compound.

Synthesis Strategy: A Stepwise Bromination Approach

The synthesis of this compound is achieved through a sequential bromination of the starting material, 4-methylthiophene. The methyl group at the 4-position of the thiophene ring directs the electrophilic substitution of bromine to specific positions. The most common and effective method involves a three-step process to control the regioselectivity and maximize the yield of the desired tribrominated product.

The logical pathway for this synthesis is as follows:

-

Monobromination: Introduction of the first bromine atom.

-

Dibromination: Addition of a second bromine atom to the monobrominated intermediate.

-

Tribromination: Introduction of the final bromine atom to yield this compound.

This stepwise approach is crucial for controlling the positions of the bromine substituents on the thiophene ring, as direct exhaustive bromination can lead to a mixture of isomers that are difficult to separate.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-bromo-4-methylthiophene

The initial step involves the selective monobromination of 4-methylthiophene at the 2-position. This is typically achieved using a mild brominating agent to prevent over-bromination.

Methodology:

-

Reaction Setup: A solution of 4-methylthiophene in a suitable solvent (e.g., a mixture of acetic acid and chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Reagent Addition: A solution of N-bromosuccinimide (NBS) in the same solvent system is added dropwise to the cooled 4-methylthiophene solution. The reaction is maintained at a low temperature to ensure selectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2,5-dibromo-4-methylthiophene

The second step involves the introduction of a second bromine atom at the 5-position of the 2-bromo-4-methylthiophene intermediate.

Methodology:

-

Reaction Setup: 2-bromo-4-methylthiophene is dissolved in a suitable solvent (e.g., a mixture of acetic acid and chloroform) in a round-bottom flask.

-

Reagent Addition: A stoichiometric amount of N-bromosuccinimide (NBS) is added to the solution. The reaction mixture may require gentle heating to proceed at a reasonable rate.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS to follow the disappearance of the starting material and the formation of the dibrominated product.

-

Work-up and Purification: The work-up procedure is similar to that of the monobromination step. The crude product is purified by vacuum distillation or recrystallization.

Step 3: Synthesis of this compound

The final step is the introduction of the third bromine atom at the 3-position to yield the target compound.

Methodology:

-

Reaction Setup: 2,5-dibromo-4-methylthiophene is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride.

-

Reagent Addition: Elemental bromine is added dropwise to the solution at room temperature. The reaction may be carried out in the presence of a catalyst, such as iron filings or iodine, to facilitate the electrophilic substitution.

-

Reaction Monitoring: The progress of the reaction is monitored by GC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with a sodium thiosulfate solution to quench excess bromine, followed by washing with water and brine. The organic layer is dried and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactant(s) | Product | Reagent(s) | Solvent(s) | Typical Yield (%) |

| 1 | 4-Methylthiophene | 2-Bromo-4-methylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid, Chloroform | 70-85 |

| 2 | 2-Bromo-4-methylthiophene | 2,5-Dibromo-4-methylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid, Chloroform | 75-90 |

| 3 | 2,5-Dibromo-4-methylthiophene | This compound | Bromine (Br₂) | Chloroform | 80-95 |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Stepwise synthesis of this compound.

Experimental Workflow for a Typical Bromination Step

An In-depth Technical Guide to CAS Number 67869-13-0: 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 67869-13-0, chemically known as 2,3,5-Tribromo-4-methylthiophene. This document collates available information on its chemical and physical properties, synthetic applications, and its role as a key intermediate in the development of pharmacologically active molecules and advanced materials. Notably, while this compound is a valuable building block, direct biological activity data for this compound itself is not extensively available in the public domain. This guide, therefore, focuses on its synthetic utility, providing detailed experimental protocols for reactions where it serves as a precursor, and contextualizes its importance in medicinal chemistry, particularly in the synthesis of BACE1 inhibitors.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The presence of three bromine atoms on the thiophene ring significantly influences its reactivity, making it a versatile substrate for various cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 67869-13-0 | N/A |

| Molecular Formula | C₅H₃Br₃S | N/A |

| Molecular Weight | 334.85 g/mol | N/A |

| Melting Point | 31 °C | N/A |

| Boiling Point | 283.0 ± 35.0 °C (Predicted) | N/A |

| Density | 2.329 ± 0.06 g/cm³ (Predicted) | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents. | N/A |

Synthesis

The synthesis of this compound typically involves the direct bromination of 4-methylthiophene. The reaction conditions can be controlled to achieve the desired tribrominated product.

General Synthetic Workflow

Synthetic Applications

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The bromine substituents serve as handles for the introduction of various functional groups through cross-coupling reactions, enabling the construction of complex molecular architectures.

Intermediate in the Synthesis of BACE1 Inhibitors

A significant application of this compound is in the synthesis of diarylthiopheneacetyl guanidines, which have been identified as selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, and its inhibition is a major therapeutic strategy for the treatment of Alzheimer's disease.

Precursor for Photochromic Materials

This compound is also utilized as a reagent in the synthesis of photochromic dithienylthiazole derivatives. These materials exhibit reversible changes in their absorption spectra upon irradiation with light, making them suitable for applications in optical data storage, molecular switches, and smart windows.

Experimental Protocols

Representative Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol is adapted from the Suzuki coupling of 2,5-dibromo-3-methylthiophene and can be considered a starting point for the functionalization of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq for monosubstitution, 2.2 eq for disubstitution)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Hypothetical Workflow for BACE1 Inhibitor Synthesis

Biological Activity

Currently, there is a notable absence of publicly available data on the direct biological activity of this compound. Its significance in the life sciences is primarily as a scaffold for the synthesis of biologically active molecules. The biological properties of the final compounds, such as the diarylthiopheneacetyl guanidine BACE1 inhibitors, are attributed to the overall molecular structure rather than the starting fragment.

Signaling Pathways

As there is no direct biological activity reported for this compound, there are no associated signaling pathways to be described for the compound itself. The signaling pathway of relevance would be the amyloid precursor protein (APP) processing pathway, which is modulated by the BACE1 inhibitors synthesized from this precursor.

Amyloid Precursor Protein (APP) Processing Pathway

Conclusion

This compound (CAS 67869-13-0) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility as a precursor for BACE1 inhibitors highlights its importance in the development of potential therapeutics for Alzheimer's disease. While direct biological data for the compound itself is lacking, its role as a key building block is well-established. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold holds promise for the discovery of new chemical entities with valuable pharmacological and material properties. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its synthetic potential while acknowledging the current gaps in its biological characterization.

An In-depth Technical Guide to the Reactivity of 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,3,5-tribromo-4-methylthiophene, a versatile and highly functionalized building block in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials, is highlighted. This document details its synthesis, spectroscopic characterization, and reactivity in key transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Emphasis is placed on the regioselectivity of these reactions, providing a predictive framework for synthetic planning. Detailed experimental protocols and quantitative data are presented to enable practical application in a research and development setting.

Introduction

This compound is a polyhalogenated heterocyclic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The presence of three bromine atoms at distinct positions on the thiophene ring, coupled with a methyl group, imparts a unique reactivity profile. The bromine substituents serve as handles for a variety of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse functionalities.[1] This capability makes it an invaluable scaffold for the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for organic electronics, such as conducting polymers and organic semiconductors.[1][2]

This guide aims to provide a detailed technical overview of the reactivity of this compound, focusing on its synthesis, spectroscopic properties, and behavior in key chemical transformations. By presenting detailed experimental protocols and summarizing key reactivity data, this document serves as a practical resource for researchers in academia and industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The key data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₃S | [3] |

| Molecular Weight | 334.85 g/mol | [3] |

| CAS Number | 67869-13-0 | [3] |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Soluble in common organic solvents such as benzene, methanol, and dichloromethane. | [2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 2.44 (s, 3H). This singlet corresponds to the methyl protons at the C4 position.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 2-methylthiophene. While a specific detailed protocol for this exact compound is not widely published, a general and effective method can be adapted from the synthesis of similar polybrominated thiophenes.

Experimental Protocol: Bromination of 2-Methylthiophene

This protocol is based on the general procedures for the exhaustive bromination of thiophene derivatives.[4]

Materials:

-

2-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylthiophene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (3.0 - 3.5 eq) portion-wise to the stirred solution. The reaction is exothermic and may require cooling to control the rate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the synthesis of this compound.

Reactivity and Regioselectivity

The reactivity of this compound is dominated by the three bromine substituents, which can be selectively manipulated through metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a crucial aspect for synthetic planning.

Based on studies of analogous polybrominated thiophenes, the order of reactivity of the bromine atoms is generally accepted to be:

C5-Br > C2-Br > C3-Br

This selectivity is attributed to a combination of electronic and steric effects. The α-positions (C2 and C5) of the thiophene ring are more activated towards both metal-halogen exchange and oxidative addition in palladium catalysis compared to the β-positions (C3 and C4). Between the two α-positions, the C5 position is generally more reactive.

Caption: Predicted order of reactivity for the bromine atoms.

Metal-Halogen Exchange Reactions

Metal-halogen exchange, typically using organolithium reagents such as n-butyllithium or tert-butyllithium, is a powerful method for generating a nucleophilic thiophene species.[5] The reaction is generally very fast and occurs at low temperatures. Due to the higher acidity of the α-protons of thiophene, direct deprotonation can be a competing reaction, but with polybrominated substrates, halogen-metal exchange is usually the dominant pathway.

General Experimental Protocol: Lithiation and Trapping with an Electrophile

-

Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes via syringe.

-

Stir the reaction mixture at -78 °C for 15-30 minutes to allow for complete metal-halogen exchange, primarily at the C5 position.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and continue stirring at -78 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are cornerstone transformations in modern organic synthesis and are highly applicable to this compound. These reactions allow for the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

4.2.1 Suzuki Coupling

The Suzuki coupling involves the reaction of the brominated thiophene with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1]

General Experimental Protocol: Suzuki Coupling

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

4.2.2 Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner.[6] It is known for its tolerance to a wide range of functional groups.

General Experimental Protocol: Stille Coupling

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.0-1.2 eq) in an anhydrous, degassed solvent such as toluene or DMF.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃ or AsPh₃).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Upon completion, cool the reaction and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride.

-

Dry and concentrate the organic layer, and purify the product by chromatography.

4.2.3 Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the brominated thiophene and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

General Experimental Protocol: Sonogashira Coupling

-

To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).

-

Purge with an inert gas and add an anhydrous amine solvent, such as triethylamine or diisopropylamine, which also acts as the base.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by chromatography.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Synthesis

The regioselective functionalization of this compound opens avenues to a vast array of complex molecules. For instance, sequential cross-coupling reactions can be employed to introduce different aryl or alkyl groups at the C5 and C2 positions, leading to unsymmetrically substituted thiophenes. These structures are of interest in materials science for tuning the electronic properties of organic semiconductors. In medicinal chemistry, the thiophene core is a common motif in bioactive compounds, and the ability to selectively decorate the ring with various substituents is a powerful tool in drug discovery and lead optimization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its three bromine atoms, with their distinct reactivity profiles, allow for controlled and regioselective functionalization through a variety of modern synthetic methodologies. This guide has provided a detailed overview of its synthesis, characterization, and reactivity in key transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The experimental protocols and reactivity data presented herein are intended to serve as a practical resource for chemists engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science. Further exploration of the reactivity of this compound is expected to unveil new synthetic possibilities and lead to the development of novel functional molecules.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,5-Tribromothiophene synthesis - chemicalbook [chemicalbook.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,3,5-Tribromo-4-methylthiophene

This document provides a comprehensive technical overview of the physical characteristics, synthesis, and applications of 2,3,5-Tribromo-4-methylthiophene. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who utilize halogenated heterocyclic compounds as synthetic building blocks.

Core Physical and Chemical Properties

This compound is a polysubstituted aromatic heterocycle widely employed as an intermediate in organic synthesis.[1] Its high degree of bromination makes it a versatile precursor for cross-coupling reactions and the development of functionalized polymers.[1] The physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 67869-13-0[2] |

| Molecular Formula | C₅H₃Br₃S[2] |

| Molecular Weight | 334.85 g/mol [2] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid[3] |

| Melting Point | 31 °C[3] |

| Boiling Point | 283.0 ± 35.0 °C (Predicted)[3] |

| Density | 2.329 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Soluble in common organic solvents such as benzene, methanol, and dichloromethane.[3] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere.[3] Heat and light sensitive. |

Experimental Protocols

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, its preparation logically follows established methods for the electrophilic bromination of thiophene derivatives. The following represents a generalized, plausible experimental approach.

2.1. General Synthetic Approach: Electrophilic Bromination of 4-Methylthiophene

The synthesis of this compound is achieved by the direct bromination of 4-methylthiophene. The thiophene ring is highly activated towards electrophilic aromatic substitution, and controlling the stoichiometry of the brominating agent is key to achieving the desired tribrominated product.

Materials and Equipment:

-

Reactant: 4-Methylthiophene

-

Brominating Agent: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent: Inert solvent such as chloroform, carbon tetrachloride, or glacial acetic acid

-

Apparatus: Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HBr byproduct).

-

Workup Reagents: Aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to quench excess bromine, sodium bicarbonate solution for neutralization, organic solvent for extraction (e.g., dichloromethane or diethyl ether), and a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Procedure:

-

Setup: The 4-methylthiophene is dissolved in the chosen inert solvent within the reaction flask, which is cooled in an ice bath to manage the exothermic nature of the reaction.

-

Bromine Addition: The brominating agent (at least 3 molar equivalents) is dissolved in a portion of the solvent and added dropwise to the stirred solution of 4-methylthiophene over an extended period. Maintaining a low temperature is crucial to control the reaction rate and minimize side-product formation.

-

Reaction: After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for several hours to ensure completion. Progress can be monitored using techniques like GC-MS.

-

Quenching and Workup: The reaction mixture is cooled again, and an aqueous solution of sodium thiosulfate is added slowly to neutralize any unreacted bromine. The mixture is then washed with a sodium bicarbonate solution and water.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with additional organic solvent. The combined organic extracts are dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by methods suitable for brominated thiophenes, such as vacuum distillation, recrystallization, or flash column chromatography on silica gel.[4][5]

Safety Precautions:

-

Bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

The reaction is exothermic and generates hydrogen bromide gas, which is corrosive and must be neutralized in a gas trap.

Visualized Workflows and Relationships

The following diagrams illustrate the generalized experimental workflow for the synthesis of this compound and its role as a key intermediate in chemical synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Logical relationships of this compound in advanced synthesis.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block for creating more complex molecular architectures.

-

Organic Synthesis: It serves as a key intermediate for synthesizing a variety of substituted thiophenes. The bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at specific positions on the thiophene ring.[1]

-

Materials Science: Due to its thiophene core, this compound is a precursor for the synthesis of organic electronic materials, including conductive polymers and organic semiconductors.[1][3] The ability to functionalize the molecule via its bromine atoms allows for the fine-tuning of electronic properties, solubility, and morphology of the resulting materials.

-

Pharmaceutical and Biological Research: Thiophene-containing molecules are known to possess a wide range of biological activities.[6] this compound can be used as a scaffold in medicinal chemistry to design and synthesize novel compounds for evaluation as potential therapeutic agents.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound [chembk.com]

- 4. JPS62138489A - Method for producing brominated thiophene - Google Patents [patents.google.com]

- 5. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

Solubility of 2,3,5-Tribromo-4-methylthiophene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Tribromo-4-methylthiophene, a key intermediate in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a qualitative solubility profile based on its chemical properties and provides a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information for its effective use in synthesis, purification, and formulation.

Introduction

This compound is a halogenated heterocyclic compound with significant applications as a building block in the synthesis of pharmaceuticals and advanced materials, including conductive polymers and organic semiconductors.[1] Its utility in cross-coupling reactions makes it a versatile reagent in the creation of complex organic molecules.[1] An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and for the formulation of materials with desired properties.

Physicochemical Properties

-

Molecular Formula: C₅H₃Br₃S

-

Molecular Weight: 334.85 g/mol [2]

-

Appearance: White or colorless to yellow to orange powder or lump[1]

-

Melting Point: 31 °C[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The presence of the thiophene ring and three bromine atoms imparts a degree of polarity to the molecule. It is known to dissolve in common organic solvents such as benzene, methanol, and dichloromethane.[3] A more detailed qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | Soluble | The aromatic thiophene ring interacts favorably with aromatic solvents through π-π stacking. |

| Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle; the bromine atoms on the thiophene ring interact well with halogenated solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br bonds of the solute. |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | While the molecule has polar bonds, it lacks hydrogen bond donating capabilities, which may limit its interaction with strongly hydrogen-bonded solvents. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the C-Br bonds and the thiophene ring limits solubility in non-polar aliphatic solvents. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Experimental Protocol: Gravimetric Method

This protocol provides a step-by-step procedure for determining the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with caps

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass syringes with syringe filters (chemically resistant, e.g., PTFE)

-

Beakers or weighing boats

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a precise volume (e.g., 1-5 mL) of the clear supernatant using a glass syringe fitted with a syringe filter. This step is critical to prevent the transfer of any undissolved solid.

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed, dry beaker or weighing boat.

-

Record the total mass of the beaker/boat and the supernatant.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent has completely evaporated, place the beaker/boat in an oven at a temperature below the melting point of the solute to remove any residual solvent.

-

Cool the beaker/boat to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Calculation:

-

Mass of the solvent: (Mass of beaker + supernatant) - (Mass of beaker + dry solute)

-

Mass of the dissolved solute: (Mass of beaker + dry solute) - (Mass of empty beaker)

-

Solubility: (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g/100 g of solvent)

Alternatively, if the volume of the supernatant was accurately measured, the solubility can be expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its chemical structure suggests good solubility in a range of common organic solvents. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for empirical determination. This foundational data is essential for the effective and efficient utilization of this compound in research, development, and manufacturing processes within the chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the Molecular Structure of 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tribromo-4-methylthiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern and the presence of multiple bromine atoms make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, with a focus on its application in the development of advanced materials and potential therapeutic agents.

Molecular Structure and Properties

This compound is a substituted thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The molecule has a methyl group at the 4-position and bromine atoms at the 2, 3, and 5-positions of the thiophene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₃Br₃S | [1][2] |

| Molecular Weight | 334.85 g/mol | [1][2] |

| CAS Number | 67869-13-0 | [1][2] |

| Appearance | White or colorless to yellow to orange powder or lump | [2] |

| Melting Point | 31 °C | [2] |

| Solubility | Soluble in common organic solvents such as benzene, methanol, and dichloromethane. | [3] |

| SMILES | CC1=C(Br)C(Br)=C(S1)Br | |

| InChI | InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3 |

Synthesis

Experimental Protocol: Synthesis of 2,3,5-Tribromothiophene (Analogous Procedure)

This protocol describes the synthesis of 2,3,5-tribromothiophene and can be adapted for the synthesis of this compound by starting with 4-methylthiophene.

Materials:

-

Thiophene (or 4-methylthiophene)

-

Bromine

-

Chloroform

-

Copper(I) bromide

-

Sodium hydroxide solution (0.05 mol/L in ethanol)

-

Water

Procedure:

-

In a reactor, combine chloroform, thiophene (or 4-methylthiophene), and copper(I) bromide. Stir the mixture for 10 minutes.

-

Cool the reactor to -5°C.

-

Slowly add bromine dropwise to the cooled mixture.

-

Initiate the reaction by passing air or oxygen into the reactor.

-

After the bromine addition is complete, slowly heat the reaction mixture to reflux for 3.5 hours.

-

Cool the reaction mixture to 23-25°C.

-

To decompose any unreacted bromine, add a 0.05 mol/L ethanol solution of sodium hydroxide dropwise and stir for 30 minutes.

-

Transfer the reaction mixture to an autoclave and add water. Stir for 30 minutes and then allow the layers to separate.

-

Separate the lower organic phase and purify by distillation. Initially, distill at atmospheric pressure to recover the solvent. Subsequently, perform a vacuum distillation to collect the product fraction.

Logical Workflow for the Synthesis of Brominated Thiophenes

Caption: General workflow for the synthesis of brominated thiophenes.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar brominated and methylated thiophenes, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected. The chemical shift would likely be in the range of δ 2.0-2.5 ppm. |

| ¹³C NMR | Signals for the five carbon atoms of the thiophene ring and one for the methyl group. The carbons attached to bromine atoms will be significantly shifted downfield. |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending of the methyl group, and C-Br stretching vibrations. Aromatic C=C stretching vibrations of the thiophene ring are also expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). |

Reactivity and Applications

This compound is a key intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The bromine atoms at the 2, 3, and 5-positions can be selectively substituted, offering a versatile platform for the synthesis of a wide range of derivatives.

Use in the Synthesis of BACE1 Inhibitors

This compound has been used as a starting material in the synthesis of diarylthiopheneacetyl guanidines, which have been identified as selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Signaling Pathway Implication: BACE1 Inhibition

The inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease. By blocking the action of BACE1, the production of amyloid-β peptides is reduced, which in turn is expected to slow down the progression of the disease. Thiophene-based compounds have shown promise as BACE1 inhibitors. The synthesis of these inhibitors often involves the use of functionalized thiophenes like this compound to construct the core scaffold of the inhibitor.

Caption: Synthetic route to BACE1 inhibitors and their mechanism of action.

Use in the Synthesis of Photochromic Materials

This compound also serves as a reagent in the synthesis of photochromic dithienylthiazole derivatives. These materials have the ability to change their color upon exposure to light, making them suitable for applications in optical data storage, smart windows, and molecular switches. The thiophene units are crucial for the photochromic properties of these molecules.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in the development of novel materials and therapeutic agents. Its utility in the synthesis of BACE1 inhibitors highlights its relevance to drug discovery efforts for neurodegenerative diseases. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully explore its potential in various scientific and technological fields.

References

An In-depth Technical Guide to the Electrophilic Substitution of 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,3,5-Tribromo-4-methylthiophene, a highly substituted and electron-deficient thiophene derivative. Due to the strong deactivating and directing effects of the three bromine substituents, this substrate presents unique challenges and opportunities in synthetic chemistry. This document outlines the theoretical considerations for electrophilic attack, including regioselectivity, and provides detailed, albeit inferred, experimental protocols for key electrophilic substitution reactions such as formylation, acetylation, and nitration. The information herein is curated for researchers and professionals in drug development and materials science, offering a foundational understanding for the further functionalization of this versatile heterocyclic building block.

Introduction

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of functional groups onto the thiophene ring via electrophilic substitution is a cornerstone of their synthetic utility. This compound is a polysubstituted thiophene with a unique substitution pattern that significantly influences its reactivity. The presence of three electron-withdrawing bromine atoms deactivates the ring towards electrophilic attack, while the methyl group provides a slight activating effect. Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling the outcomes of electrophilic substitution reactions.

This guide will delve into the anticipated reactivity and regioselectivity of this compound in three major classes of electrophilic aromatic substitution:

-

Formylation (Vilsmeier-Haack Reaction)

-

Acetylation (Friedel-Crafts Reaction)

-

Nitration

While specific experimental data for electrophilic substitution on this compound is scarce in the public domain, this guide provides robust theoretical frameworks and detailed experimental protocols derived from analogous, heavily halogenated thiophene systems.

Theoretical Considerations: Reactivity and Regioselectivity

The single available position for electrophilic substitution on this compound is the C-H bond at the 4-position is already substituted with a methyl group, leaving no open positions for direct substitution without displacement of an existing substituent. However, for the purpose of this guide, we will consider the hypothetical scenario of substitution at any available position, and more practically, the conditions that might lead to ipso-substitution or reaction at the methyl group.

The three bromine atoms at the 2, 3, and 5-positions exert a strong -I (inductive) effect, withdrawing electron density from the thiophene ring and thus deactivating it towards electrophilic attack. The methyl group at the 4-position has a +I (inductive) effect, donating electron density and providing a slight activating influence.

The regioselectivity of electrophilic substitution on a substituted thiophene ring is governed by the electronic and steric effects of the existing substituents. In the case of this compound, any potential electrophilic attack would be directed by the interplay of these groups. Given the high degree of substitution, steric hindrance would also play a significant role.

Electrophilic Substitution Reactions: Experimental Protocols

The following sections provide detailed experimental protocols for the formylation, acetylation, and nitration of this compound. It is critical to note that due to the lack of specific literature precedents for this exact molecule, these protocols are based on established methods for related, deactivated thiophene derivatives. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is highly recommended.

Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] Given the deactivated nature of this compound, forcing conditions may be necessary.

Reaction Scheme:

Vilsmeier-Haack Formylation.

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (the optimal temperature and time will require experimental determination, potentially ranging from 60 to 100 °C for several hours to overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 40-60% (estimated) |

| Purity (post-chromatography) | >95% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 80 °C |

Acetylation: The Friedel-Crafts Reaction

Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring using an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[5][6][7] The deactivation of the thiophene ring by the bromine atoms will likely necessitate a strong Lewis acid and potentially elevated temperatures.

Reaction Scheme:

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2,3,5-Tribromo-4-methylthiophene. The information is intended to support laboratory and research professionals in maintaining a safe working environment when utilizing this compound.

Chemical and Physical Properties

This compound is a brominated thiophene derivative used as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67869-13-0 | [1][2][3][4][5] |

| Molecular Formula | C₅H₃Br₃S | [1][3][5] |

| Molecular Weight | 334.85 g/mol | [1][3][5] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid. | [1][3] |

| Melting Point | 31 °C | [1][4] |

| Boiling Point | 283.0 ± 35.0 °C (Predicted) | [4] |

| Density | 2.329 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥ 97% (GC) | [1][3] |

| Solubility | Soluble in common organic solvents like benzene, methanol, and dichloromethane.[2] |

Hazard Identification and Toxicological Summary

This compound is irritating to the eyes, respiratory system, and skin.[2][4] Proper personal protective equipment (PPE) is mandatory to prevent exposure.

| Hazard Type | Description | Source(s) |

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [2][4] |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] |

| Primary Routes of Exposure | Inhalation, skin contact, eye contact. | [2] |

| Potential Health Effects | May cause irritation and damage to the skin, eyes, and respiratory tract upon contact or inhalation.[2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is essential when handling this compound.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure risk.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved air-purifying respirator with an appropriate cartridge. In cases of high concentration or poor ventilation, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[2][6][7]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] For splash hazards, a face shield should be worn in addition to goggles.[8][9]

-

Skin and Body Protection: A chemical-resistant laboratory coat or coveralls should be worn.[2] For significant splash potential, a hooded two-piece chemical splash suit is advised.[6][7]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[2][9] An inner and outer glove system can provide additional protection.[6][7] Ensure gloves are inspected before use and disposed of according to institutional guidelines.[9]

3.2 Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]

-

Eyewash and Safety Shower: A readily accessible and functional eyewash station and safety shower must be available in the immediate work area.

3.3 Storage

Proper storage is crucial to maintain the stability and integrity of the compound.

-

Atmosphere: Keep in an inert atmosphere and in a dark place.[4]

-

Containers: Keep containers tightly closed in a dry and well-ventilated location.[10]

-

Incompatibilities: Avoid strong oxidizing agents.[10] Be aware that it is sensitive to light and heat.[3]

3.4 Spill and Disposal Procedures

-

Spill Response: In the event of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

-

Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water.[2][10] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[10]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[2]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Visualization of Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a research environment.

Caption: Workflow for safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 67869-13-0 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 67869-13-0 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 8. americanchemistry.com [americanchemistry.com]

- 9. hsa.ie [hsa.ie]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes: 2,3,5-Tribromo-4-methylthiophene in Suzuki Coupling Reactions

Introduction

2,3,5-Tribromo-4-methylthiophene is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Thiophene-based structures are integral to a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents, making efficient methods for their elaboration highly valuable.[3][4][5] The presence of three distinct bromine atoms on the thiophene ring allows for sequential and site-selective Suzuki-Miyaura cross-coupling reactions, providing a powerful strategy for the synthesis of complex, polysubstituted thiophenes.[6][7]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[8][9] For polyhalogenated substrates like this compound, the challenge and opportunity lie in controlling the regioselectivity of the coupling. The reactivity of the C-Br bonds is influenced by their position on the thiophene ring (α vs. β), as well as electronic and steric effects from the methyl group.[6][10] Generally, the bromines at the α-positions (C2 and C5) are more reactive than the bromine at the β-position (C3). Careful optimization of reaction parameters—such as the catalyst, ligand, base, and solvent—can achieve selective mono-, di-, or even tri-arylation, providing access to a diverse library of compounds from a single starting material.[6][11]

Key Applications:

-

Drug Discovery: Serves as a key intermediate for synthesizing novel thiophene derivatives for screening as potential therapeutic agents.[1][12]

-

Materials Science: Used in the creation of advanced materials like conductive polymers and organic semiconductors.[1]

-

Combinatorial Chemistry: The potential for sequential, site-selective coupling makes it an ideal scaffold for building libraries of related compounds for structure-activity relationship (SAR) studies.

Reaction Principles & Selectivity

The Suzuki coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[9]

For this compound, the relative reactivity of the bromines typically follows the order C5 > C2 > C3. This selectivity is governed by:

-

Electronic Effects: The α-positions (2 and 5) of the thiophene ring are more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[3]

-

Steric Hindrance: The methyl group at C4 sterically hinders the adjacent C3 and C5 positions. The C5-position is generally less hindered than the C3-position, which is flanked by both a bromine and the methyl group.

-

Reaction Conditions: By carefully choosing the palladium catalyst, ligands, base, and solvent, one can tune the reaction to favor coupling at a specific site.[6][10]

This inherent difference in reactivity allows for a stepwise functionalization strategy.

Caption: Logical workflow for sequential Suzuki couplings.

Experimental Protocols

The following protocols are generalized starting points for performing Suzuki coupling reactions with this compound. Optimization may be required based on the specific boronic acid used.

Protocol 1: General Procedure for Mono-Arylation

This protocol is adapted from procedures for the regioselective coupling of polyhalogenated heterocycles.[11]

Materials:

-

This compound

-

Aryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

Procedure:

-

To an oven-dried reaction flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

-

Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane and 1.25 mL of water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. For mono-coupling, reactions are typically run for 4-12 hours to minimize di-substituted byproducts.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Sequential Di-Arylation

This protocol allows for the introduction of two different aryl groups in a single pot, leveraging the differential reactivity of the bromine atoms.[11]

Procedure:

-

Follow steps 1-6 from Protocol 1, using the first aryl boronic acid (1.1 mmol). Monitor carefully until the starting material is consumed.

-

Once the first coupling is complete, add the second aryl boronic acid (1.2 mmol) and additional base (1.5 mmol) to the reaction mixture.

-

Continue heating at 90-110 °C for an additional 12-24 hours, monitoring by TLC or LC-MS for the formation of the di-substituted product.

-

Follow the workup and purification procedure (steps 7-9) from Protocol 1.

Caption: General experimental workflow for Suzuki coupling.

Data Presentation

While specific data for this compound is not extensively published, the following tables provide representative yields and conditions for structurally similar polyhalogenated thiophenes to guide experimental design.

Table 1: Conditions for Mono-Suzuki Coupling of 2,5-Dibromo-3-methylthiophene (Data adapted from related studies for illustrative purposes)[3]

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 10 | 82 |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 100 | 8 | 68 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 12 | 65 |

Table 2: Conditions for Site-Selective Suzuki Coupling of 2,3,4-Tribromothiophene (Data adapted from related studies for illustrative purposes)[6]

| Entry | Coupling Position | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | C2 (Mono) | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 85 |

| 2 | C2,C4 (Di) | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (4) | Dioxane/H₂O | 100 | 70 |

| 3 | C2,C3,C4 (Tri) | Phenylboronic acid | Pd(dppf)Cl₂ (5) | CsF (5) | Toluene | 110 | 55 |

Safety Information

-

This compound is irritating to the eyes, respiratory system, and skin.[2]

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Conductive Polymers from 2,3,5-Tribromo-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conductive poly(4-methylthiophene) derivatives from the monomer 2,3,5-Tribromo-4-methylthiophene. The methodologies described are based on established polymerization techniques for thiophene derivatives and are intended to serve as a comprehensive guide for researchers in materials science and drug development exploring the applications of novel conductive polymers.

Introduction

Conductive polymers derived from thiophene and its substituted analogs are a cornerstone of organic electronics, finding applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).[1] The monomer, this compound, is a versatile building block for the synthesis of functionalized polythiophenes.[2] Its bromine substituents provide reactive sites for various polymerization reactions, allowing for the creation of tailored polymer structures with specific electronic and physical properties.[2] This document outlines three primary methods for the polymerization of this compound: Oxidative Polymerization, Grignard Metathesis (GRIM) Polymerization, and Stille Coupling Polymerization.

Data Presentation

The properties of conductive polymers are highly dependent on the synthetic methodology, which influences factors such as molecular weight, regioregularity, and purity. The following tables summarize representative quantitative data for poly(3-alkylthiophene)s, which can be considered analogous to the expected properties of poly(4-methylthiophene) synthesized from this compound.

Table 1: Comparison of Polymerization Methods and Resulting Polymer Properties

| Polymerization Method | Typical Monomer | Mn (kDa) | Polydispersity Index (PDI) | Yield (%) | Reference |

| Oxidative (FeCl₃) | 3-hexylthiophene | up to 25 | 2.0-3.0 | 60-80 | [3] |

| GRIM | 3-hexylthiophene | Controlled by monomer/initiator ratio | 1.1 - 1.5 | High | [4] |

| Stille Coupling | Thieno[3,2-b]benzothiophene isoindigo copolymer | up to 151 | 2.7 | - | [3] |

| Suzuki Coupling | Ester-functionalized thiophene | - | - | - | [3] |